

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nilestriol

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Compound of Interest

Compound Name: Nilestriol

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Abstract

Nilestriol, a synthetic estrogen, has been a subject of interest in medicinal chemistry due to its pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic pathway for **nilestriol**. The synthesis is primarily achieved through the etherification of ethinylestriol. This document outlines the chemical properties, presents a plausible experimental protocol, and includes visualizations of the synthesis to aid in research and development.

Chemical Structure of Nilestriol

Nilestriol is a derivative of estriol, a naturally occurring estrogen.^{[1][2]} Its chemical structure is characterized by a steroidal backbone with key functional modifications that enhance its estrogenic activity and pharmacokinetic profile.

IUPAC Name: (8R,9S,13S,14S,16R,17R)-3-(cyclopentyloxy)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol^{[3][4]}

Synonyms: Nylestriol, Ethinylestriol cyclopentyl ether (EE3CPE), 17 α -Ethinylestriol 3-cyclopentyl ether^[3]

The core of the molecule is a gonane skeleton, which is a tetracyclic hydrocarbon fundamental to all steroids. Key structural features include:

- An aromatic A ring, characteristic of estrogens.
- A cyclopentyl ether group at the C3 position of the A ring. This modification is crucial for its activity and metabolic stability.
- An ethynyl group at the C17 α position, which enhances oral bioavailability and potency compared to the parent compound.
- Hydroxyl groups at the C16 α and C17 β positions.

The presence of the 3-cyclopentyl ether makes **nilestriol** a prodrug of ethinylestriol.

Physicochemical Properties

A summary of the key physicochemical properties of **Nilestriol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C25H32O3	
Molecular Weight	380.52 g/mol	
CAS Number	39791-20-3	
Appearance	White to off-white crystalline powder	
Melting Point	168-170 °C	
Solubility	Soluble in organic solvents like acetone, chloroform, and ethanol.	

Synthesis of Nilestriol

The synthesis of **nilestriol** is achieved through a Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an

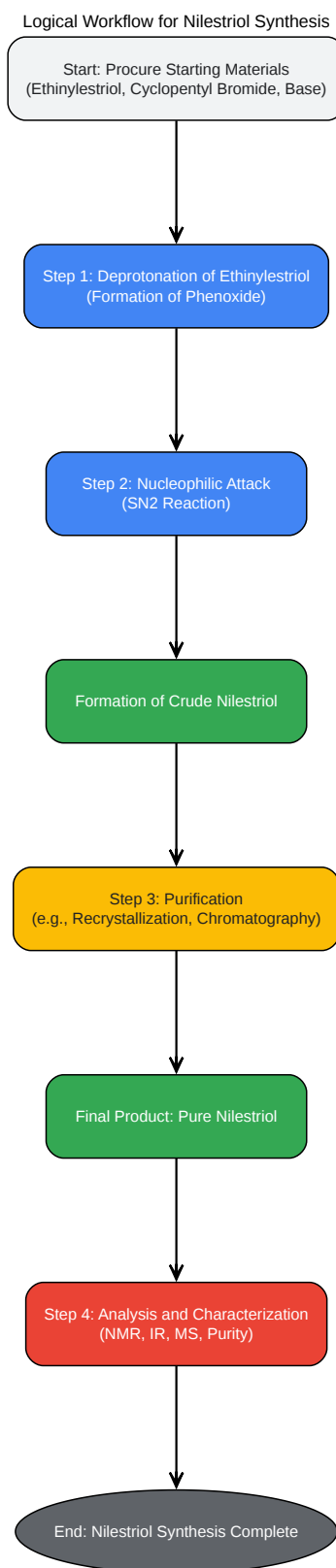
alkoxide. In the context of **nilestriol** synthesis, the phenolic hydroxyl group of the starting material, ethinylestriol, is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack a cyclopentyl halide.

The overall synthetic transformation can be represented as:



Synthesis Pathway

The logical flow of the **nilestriol** synthesis is depicted in the following diagram:



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Caption: A flowchart illustrating the key stages in the synthesis of **Nilestriol**.

Detailed Experimental Protocol

The following is a plausible experimental protocol for the synthesis of **nilestriol** based on the principles of the Williamson ether synthesis.

Materials:

- Ethinylestriol
- Cyclopentyl bromide
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Acetone or Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethinylestriol in a suitable anhydrous solvent such as acetone or DMF.
- **Deprotonation:** Add a base to the solution. Anhydrous potassium carbonate is a common choice for this reaction. The mixture is stirred at room temperature for a period to allow for the formation of the potassium salt of ethinylestriol.
- **Nucleophilic Substitution:** To the stirred suspension, add cyclopentyl bromide. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the etherification reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane and water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude **nilestriol**. The crude product is then purified by recrystallization from a suitable solvent system, such as methanol/water, to afford pure **nilestriol**.

Quantitative Data

The following table summarizes hypothetical quantitative data for a typical synthesis of **nilestriol**. Actual results may vary depending on the specific reaction conditions and scale.

Parameter	Value
Starting Material (Ethinylestriol)	1.0 g (3.2 mmol)
Cyclopentyl Bromide	0.71 g (4.8 mmol)
Potassium Carbonate	0.88 g (6.4 mmol)
Solvent (Acetone)	50 mL
Reaction Time	12 hours
Reaction Temperature	Reflux (approx. 56 °C)
Yield of Crude Product	~0.95 g
Yield of Pure Product	~0.85 g (70%)
Purity (by HPLC)	>98%

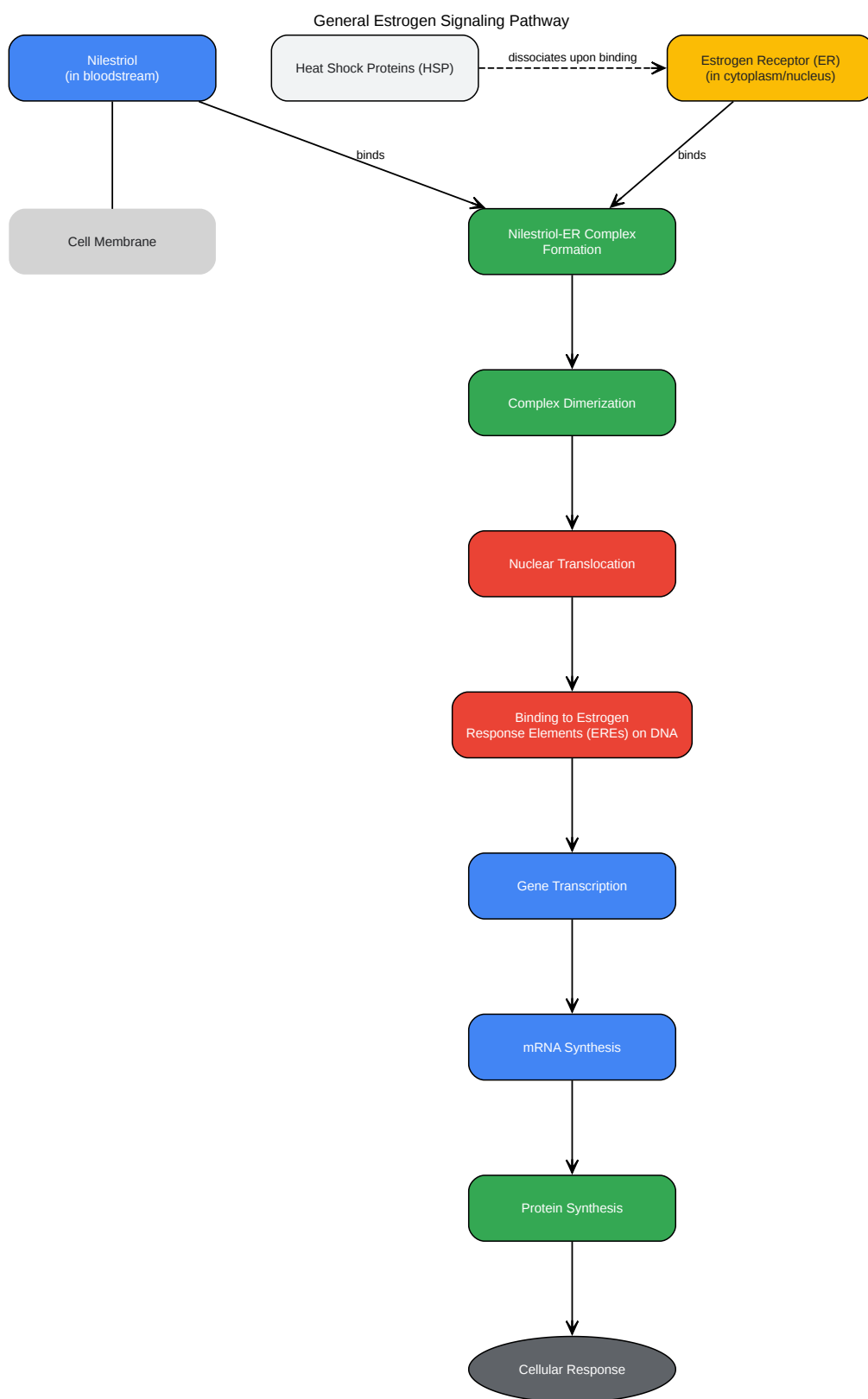
Characterization of Nilestriol

The structure and purity of the synthesized **nilestriol** would be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the presence of the cyclopentyl group and the integrity of the steroidal backbone.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl groups, the aromatic ring, the ether linkage, and the ethynyl group.
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of **nilestriol**, confirming the successful addition of the cyclopentyl group.

Signaling Pathway and Mechanism of Action

Nilestriol, as an estrogen, exerts its biological effects by binding to estrogen receptors (ERs), which are located within cells. The following diagram illustrates the general signaling pathway of estrogens.



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